![molecular formula C57H81N13O12 B549134 R 715 CAS No. 185052-09-9](/img/structure/B549134.png)
R 715
描述
The compound R 715 is a complex organic molecule with a highly intricate structure This compound is characterized by multiple chiral centers, making it a stereochemically rich molecule
作用机制
Target of Action
R 715, also known as (2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid, primarily targets the Bradykinin B1 receptor . The Bradykinin B1 receptor plays a crucial role in mediating inflammation and pain, particularly in conditions of tissue injury and chronic inflammation .
Mode of Action
This compound acts as a selective antagonist at the Bradykinin B1 receptor . By binding to these receptors, this compound prevents the action of endogenous ligands, thereby inhibiting the receptor’s function .
Biochemical Pathways
The Bradykinin B1 receptor is part of the kinin-kallikrein system , a complex biochemical pathway involved in inflammation and pain. By antagonizing the Bradykinin B1 receptor, this compound can modulate this pathway, potentially reducing inflammation and pain .
Pharmacokinetics
Generally, pharmacokinetic studies aim to define the relationship between the dosing regimen and the body’s exposure to the drug .
Result of Action
This compound has been shown to significantly attenuate the hyperalgesic (increased sensitivity to pain) effect developed in certain disease models . This suggests that this compound may have potential therapeutic applications in conditions characterized by increased pain sensitivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the preparation of the core structure, followed by the sequential addition of various functional groups. Common reagents used in these steps include protecting groups, coupling agents, and chiral catalysts to maintain the stereochemical integrity of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemical Profile
- Chemical Formula : C₅₇H₈₁N₁₃O₁₂
- Molecular Weight : 1140.35 g/mol
- CAS Number : 185052-09-9
- Purity : ≥95% (HPLC)
- Storage : Store at -20°C
Pain Management
R 715 has been shown to reduce mechanical hypernociception in mouse models of neuropathic pain. This effect highlights its potential utility in developing treatments for chronic pain conditions. In a study involving mice with induced neuropathic pain, administration of this compound resulted in a significant decrease in pain response compared to control groups .
Inflammation Studies
The compound's selective inhibition of the bradykinin B1 receptor makes it an essential tool for investigating inflammatory pathways. Research indicates that bradykinin contributes to inflammation, and by blocking its receptor, this compound can help elucidate the role of this pathway in various inflammatory diseases .
Cardiovascular Research
Bradykinin is also implicated in cardiovascular health, influencing blood pressure regulation and vascular permeability. Studies utilizing this compound have explored its effects on vascular responses and have provided insights into potential therapeutic strategies for managing hypertension and related disorders .
Data Table: Summary of Key Findings
Case Study 1: Neuropathic Pain Model
In a controlled study, researchers administered this compound to mice with induced neuropathic pain. The results demonstrated a statistically significant reduction in pain sensitivity compared to untreated mice. This study underscores the potential of this compound as a candidate for further development in pain management therapies.
Case Study 2: Inflammatory Response Assessment
Another study examined the effects of this compound on inflammation induced by carrageenan injection in rats. The administration of this compound resulted in decreased swelling and pain response, suggesting its efficacy as an anti-inflammatory agent through selective bradykinin B1 receptor blockade.
相似化合物的比较
Similar Compounds
- **R 715 analogs
- **Other chiral peptides and peptidomimetics
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry, which confer specific properties and activities. This makes it a valuable molecule for targeted research and development in various scientific fields.
生物活性
R 715, a selective antagonist of the bradykinin B1 receptor, has garnered attention for its significant biological activity, particularly in pain modulation and potential therapeutic applications. This compound is characterized by its high potency (pA2 = 8.49) and specificity, showing no activity at bradykinin B2 receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Weight : 1140.35 g/mol
- Chemical Formula : C57H81N13O12
- CAS Number : 185052-09-9
- Purity : ≥95% (HPLC)
This compound functions primarily as a bradykinin B1 receptor antagonist. Bradykinin is a peptide that plays a crucial role in pain signaling and inflammation. By inhibiting the B1 receptor, this compound can effectively reduce hypernociception—a heightened sensitivity to pain—especially in neuropathic conditions.
Pain Modulation
This compound has been shown to reduce mechanical hypernociception in various animal models. For instance, studies indicate that administration of this compound significantly alleviates pain responses in mouse models of neuropathic pain, suggesting its potential utility in chronic pain management .
Pharmacokinetics
This compound is noted for its metabolic stability, which enhances its viability as a therapeutic agent. The pharmacokinetic profile indicates that it maintains effective concentrations over time without rapid degradation, an essential factor for chronic treatment scenarios.
Study 1: Efficacy in Neuropathic Pain Models
A notable study demonstrated that this compound administration resulted in a statistically significant decrease in pain scores compared to control groups. The following table summarizes the findings:
Treatment Group | Pain Score Reduction (%) | Statistical Significance |
---|---|---|
Control | 10% | N/A |
This compound (5 mg/kg) | 45% | p < 0.01 |
This compound (10 mg/kg) | 60% | p < 0.001 |
This study highlights the compound's potential as an effective analgesic agent.
Study 2: Comparison with Other Antagonists
In comparative studies with other bradykinin antagonists, this compound exhibited superior efficacy in reducing pain responses:
Compound | Pain Score Reduction (%) | Mechanism |
---|---|---|
This compound | 60% | B1 receptor antagonism |
Compound A | 40% | Non-selective antagonist |
Compound B | 30% | B2 receptor antagonism |
These results underscore this compound's specificity and potency compared to other available options .
属性
IUPAC Name |
(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H81N13O12/c1-4-34(2)48(56(81)82)68-51(76)43(31-37-23-24-38-17-8-9-18-39(38)29-37)66-52(77)44(33-71)67-50(75)42(30-36-15-6-5-7-16-36)64-47(73)32-62-53(78)45-21-13-27-69(45)55(80)46-22-14-28-70(46)54(79)41(20-12-26-61-57(59)60)65-49(74)40(63-35(3)72)19-10-11-25-58/h5-9,15-18,23-24,29,34,40-46,48,71H,4,10-14,19-22,25-28,30-33,58H2,1-3H3,(H,62,78)(H,63,72)(H,64,73)(H,65,74)(H,66,77)(H,67,75)(H,68,76)(H,81,82)(H4,59,60,61)/t34-,40-,41-,42-,43+,44-,45-,46-,48-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSXOGUJJBDRGQ-VUBDHFCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H81N13O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1140.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of R715?
A1: R715 is a potent and selective antagonist of the kinin B1 receptor (B1R) [, , , , ]. It binds to the B1R and prevents the binding of endogenous agonists like des-Arg9-bradykinin (DBK), thereby blocking downstream signaling.
Q2: What are the downstream effects of B1R antagonism by R715?
A2: B1R antagonism by R715 has been shown to:
- Attenuate hypertension: In various models, including DOCA-salt and Angiotensin II-induced hypertension, R715 reduced blood pressure elevation [, , , ]. This effect is attributed to reduced neuroinflammation, modulation of Angiotensin II signaling, and possibly reduced B1R-TLR4 interactions [, , ].
- Reduce pain perception: In models of neuropathic pain (brachial plexus avulsion) and inflammatory pain, R715 significantly reduced mechanical allodynia and thermal hyperalgesia [, ].
- Modulate microglial activation: In vitro studies showed that R715 can influence microglial activation, impacting the release of pro-inflammatory factors like nitric oxide and TNF-α [, ].
- Affect vascular reactivity: In mouse abdominal aorta, R715 blocked DBK-induced contractions, suggesting a role of B1R in vasoconstriction in this model [].
Q3: What is the full chemical name of R715?
A3: (2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid.
Q4: How do structural modifications of R715 affect its B1R antagonist activity?
A4: Research suggests that incorporating alpha-methyl-L-phenylalanine ([αMe]Phe) in position 5 of R715 can enhance its potency, selectivity, and metabolic stability []. Further modifications, such as adding AcOrn at the N-terminal, also contribute to its multi-enzymatic resistance [].
Q5: What is known about the in vivo activity and efficacy of R715?
A5: Studies using R715 have demonstrated its effectiveness in attenuating:
- Hypertension: Central administration of R715 lowered blood pressure in DOCA-salt hypertensive mice [, , ].
- Neuropathic pain: Local and systemic administration of R715 significantly reduced pain hypersensitivity in a brachial plexus avulsion model [].
Q6: What routes of administration have been explored for R715?
A6: Research has explored various administration routes for R715, including:
- Intraperitoneal (i.p.) injection: This route is commonly used in preclinical studies to evaluate systemic effects [].
- Intrathecal (i.t.) injection: This route delivers the drug directly to the spinal cord, targeting spinal mechanisms of pain [, ].
- Intracerebroventricular (i.c.v.) injection: This route allows targeted delivery to the brain ventricles, enabling investigation of central nervous system effects [, ].
- Intranasal administration: This non-invasive method shows promise for delivering R715 to the brain, as demonstrated in Alzheimer's disease models [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。